

Comparative analysis of DPP10 orthologs in different species

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A Comparative Analysis of Dipeptidyl Peptidase 10 (DPP10) Orthologs in Different Species

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparative analysis of Dipeptidyl Peptidase 10 (DPP10) orthologs, focusing on their structural and functional divergence across different species. The information presented is supported by experimental data to aid in research and drug development endeavors targeting this unique protein.

Introduction to DPP10

Dipeptidyl Peptidase 10 (DPP10) is a type II transmembrane protein belonging to the S9B family of serine proteases.[1] In mammals, DPP10 is predominantly expressed in the brain and pancreas.[2] A key characteristic of mammalian DPP10 is its lack of enzymatic activity due to the substitution of a critical serine residue in the catalytic domain with glycine.[2] Despite this, it plays a crucial role as an auxiliary subunit of Kv4 voltage-gated potassium channels, significantly modulating their trafficking to the cell surface and their biophysical properties.[3][4] In contrast, orthologs in invertebrates, such as *Drosophila melanogaster*, have been shown to possess dipeptidyl peptidase activity, highlighting a significant functional divergence during evolution.[5]

This guide will delve into a comparative analysis of DPP10 orthologs, with a primary focus on the functional differences between mammalian and insect representatives.

Comparative Data Summary

The following tables summarize the key functional and structural differences observed between human and Drosophila DPP10 orthologs based on available experimental data.

Table 1: Functional Comparison of Human vs. Drosophila DPP10

Feature	Human DPP10	Drosophila melanogaster DPP10
Enzymatic Activity	None detected	Present (Dipeptidyl peptidase)
Substrate Specificity	N/A	Gly-Pro-MCA
Km	N/A	Similar to human DPP4
Relative kcat	N/A	~6-fold lower than human DPP4
Kv4 Channel Modulation	Yes	Yes
Effect on Kv4 Current Amplitude	~4-6 fold increase (for Kv4.2) [3]	Increase (qualitative)[5]
Effect on Kv4 Activation (V0.5)	~19 mV hyperpolarizing shift (for Kv4.2)[3]	Negative shift (quantitative data not available)[5]
Effect on Kv4 Inactivation	~7 mV hyperpolarizing shift (for Kv4.2)[3]	Faster inactivation[5]
Effect on Recovery from Inactivation	Faster recovery[3]	Faster recovery[5]

Table 2: Structural and Genomic Comparison

Feature	Human DPP10	Drosophila melanogaster DPP10
Chromosome Location	Chromosome 2 (2q14.1) [2]	Not specified in searched literature
Number of Exons	26 (for mouse Dpp10) [6]	Not specified in searched literature
Splice Variants	Multiple isoforms with distinct N-termini [7]	Not specified in searched literature
Catalytic Triad Residue	Glycine (in place of Serine) [2]	Contains the conserved Serine for activity [5]

Signaling Pathways and Functional Roles

Modulation of Kv4 Potassium Channels

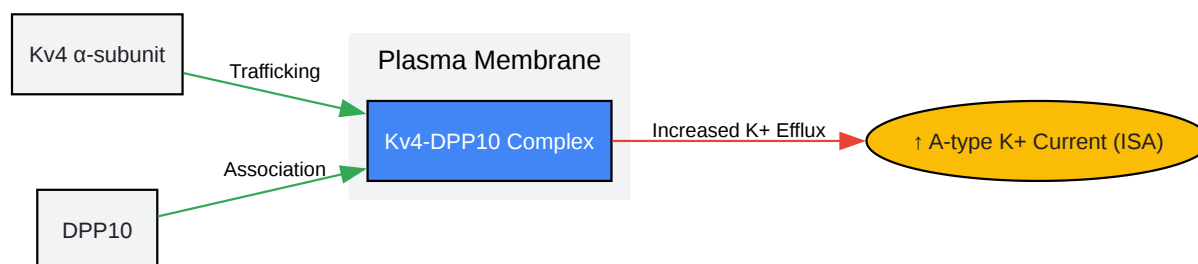
In both mammals and insects, DPP10 functions as an auxiliary subunit of Kv4 potassium channels, which are critical for generating the transient, outwardly rectifying A-type potassium current (ISA) in neurons. This current plays a key role in regulating neuronal excitability, action potential firing frequency, and dendritic signal integration.

The interaction between DPP10 and the Kv4 channel alpha subunit leads to several significant functional modifications:

- **Increased Channel Trafficking:** DPP10 promotes the translocation of Kv4 channels from the endoplasmic reticulum to the plasma membrane, thereby increasing the density of functional channels on the cell surface.[\[4\]](#)
- **Alteration of Biophysical Properties:** DPP10 modulates the gating kinetics of Kv4 channels, leading to a hyperpolarizing shift in the voltage dependence of activation and inactivation, as well as accelerating the rates of both inactivation and recovery from inactivation.[\[3\]](#)[\[8\]](#)

The stoichiometry of the mammalian Kv4.2-DPP10 complex has been shown to be variable, with a preference for a 4:2 ratio (four Kv4.2 subunits to two DPP10 subunits).[\[9\]](#)

Diagram of DPP10-Mediated Kv4 Channel Modulation



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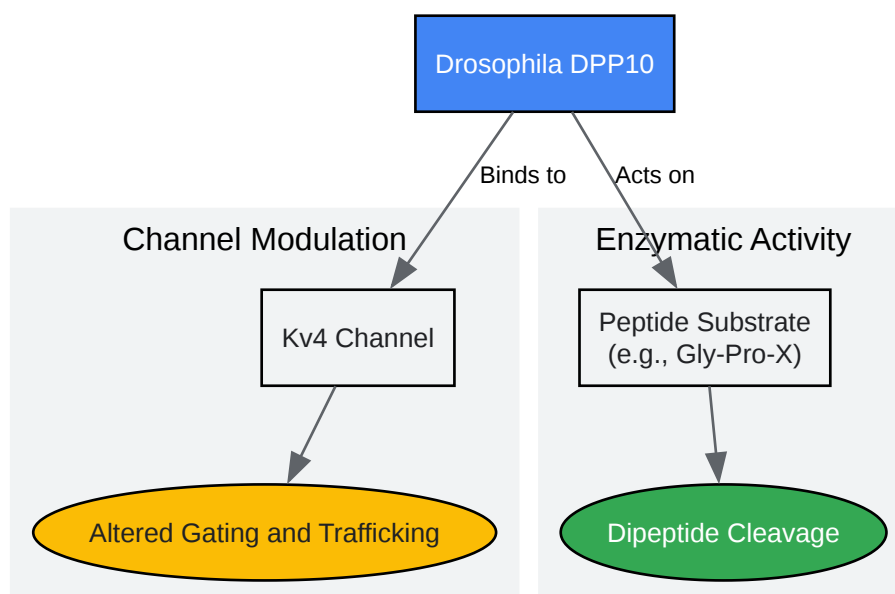
Caption: DPP10 associates with Kv4 α -subunits in the ER, promoting their trafficking to the plasma membrane and enhancing A-type K⁺ currents.

Enzymatic Activity in Drosophila

A significant evolutionary divergence is the presence of dipeptidyl peptidase activity in the Drosophila DPP10 ortholog, a function lost in its mammalian counterparts.[5] This suggests a dual role for DPP10 in insects, acting as both a channel modulator and a peptidase. The enzymatic activity is directed towards substrates with a proline at the penultimate N-terminal position, similar to other members of the DPP family like DPP4.[5]

The physiological substrates and the full biological significance of this enzymatic activity in insects are yet to be fully elucidated.

Diagram of the Dual Function of Drosophila DPP10



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Caption: Drosophila DPP10 exhibits a dual functionality, modulating Kv4 channels and displaying dipeptidyl peptidase activity.

Experimental Protocols

Detailed methodologies for key experiments cited in the comparative analysis of DPP10 orthologs are provided below.

Co-Immunoprecipitation (Co-IP) to Demonstrate DPP10-Kv4 Interaction

This protocol is adapted from studies demonstrating the physical association between DPP10 and Kv4 channels.[3]

Objective: To determine if DPP10 and Kv4 channels physically interact within a cellular context.

Materials:

- Cell line expressing tagged versions of DPP10 (e.g., HA-tag) and Kv4 (e.g., Myc-tag).
- Lysis buffer (e.g., RIPA buffer with protease inhibitors).

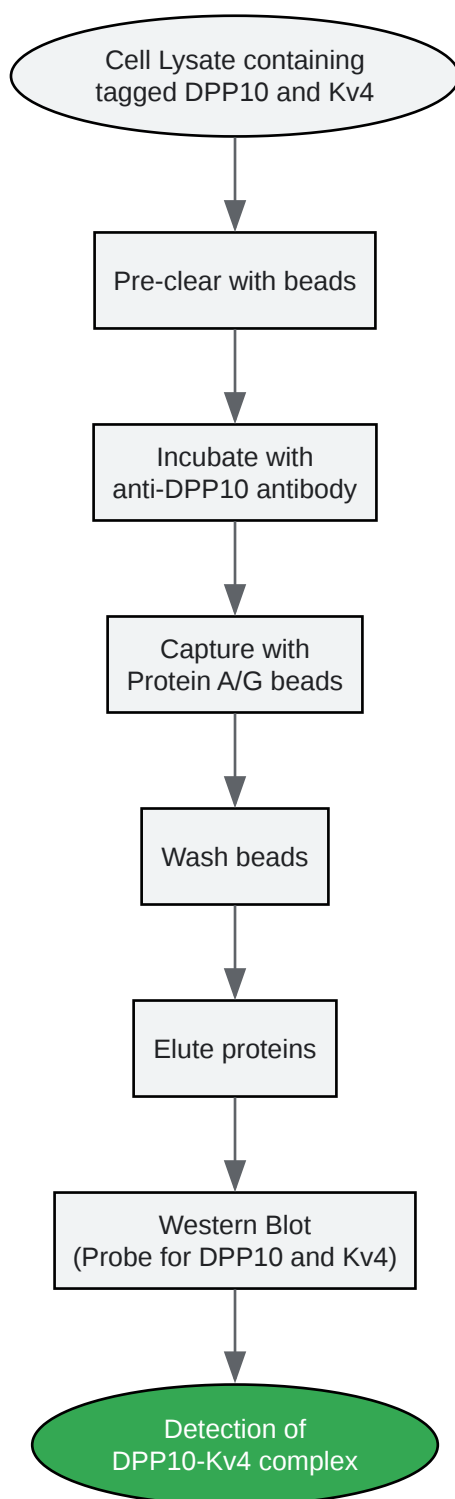
- Antibody specific to the tag on DPP10 (e.g., anti-HA antibody).
- Protein A/G magnetic beads.
- Wash buffer (e.g., PBS with 0.1% Tween-20).
- Elution buffer (e.g., SDS-PAGE sample buffer).
- Western blot apparatus and reagents.
- Antibodies for Western blotting (specific to the tags on both proteins).

Procedure:

- Cell Lysis:
 - Culture cells co-expressing tagged DPP10 and Kv4 to ~80-90% confluency.
 - Wash cells with ice-cold PBS.
 - Lyse cells in ice-cold lysis buffer for 30 minutes on ice with occasional vortexing.
 - Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.
 - Collect the supernatant (total cell lysate).
- Immunoprecipitation:
 - Pre-clear the lysate by incubating with protein A/G beads for 1 hour at 4°C on a rotator.
 - Remove the beads and incubate the pre-cleared lysate with the anti-HA antibody (for DPP10) overnight at 4°C on a rotator.
 - Add fresh protein A/G beads and incubate for 2-4 hours at 4°C on a rotator.
- Washing:
 - Collect the beads using a magnetic stand and discard the supernatant.

- Wash the beads 3-5 times with ice-cold wash buffer.
- Elution and Western Blotting:
 - Elute the protein complexes from the beads by adding SDS-PAGE sample buffer and heating at 95°C for 5 minutes.
 - Separate the eluted proteins by SDS-PAGE.
 - Transfer the proteins to a PVDF membrane.
 - Probe the membrane with antibodies against both the HA-tag (to confirm DPP10 pulldown) and the Myc-tag (to detect co-immunoprecipitated Kv4).

Diagram of the Co-Immunoprecipitation Workflow



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Caption: Workflow for co-immunoprecipitation to verify the interaction between DPP10 and Kv4 channels.

Two-Electrode Voltage Clamp (TEVC) Electrophysiology in *Xenopus* Oocytes

This protocol is based on methods used to characterize the functional effects of DPP10 on Kv4 channel currents.[3]

Objective: To measure the effect of DPP10 co-expression on the biophysical properties of Kv4 channels.

Materials:

- *Xenopus laevis* oocytes.
- cRNA for Kv4 and DPP10.
- Microinjection setup.
- TEVC amplifier and data acquisition system.
- Recording chamber and perfusion system.
- Recording solution (e.g., ND96).
- Glass microelectrodes (filled with 3 M KCl).

Procedure:

- Oocyte Preparation and Injection:
 - Harvest and defolliculate *Xenopus* oocytes.
 - Inject oocytes with cRNA for Kv4 alone or with cRNA for both Kv4 and DPP10.
 - Incubate the injected oocytes for 2-5 days at 18°C.
- Electrophysiological Recording:
 - Place an oocyte in the recording chamber and perfuse with recording solution.

- Impale the oocyte with two microelectrodes (one for voltage sensing, one for current injection).
- Clamp the membrane potential at a holding potential of -80 mV.
- Apply voltage protocols to elicit Kv4 currents and measure:
 - Current-Voltage (I-V) Relationship: Apply depolarizing voltage steps to measure the current amplitude at different membrane potentials.
 - Steady-State Inactivation: Apply a series of pre-pulses to different voltages before a test pulse to determine the voltage at which half of the channels are inactivated.
 - Recovery from Inactivation: Use a two-pulse protocol with varying inter-pulse intervals to measure the time course of recovery from inactivation.
- Data Analysis:
 - Analyze the recorded currents to determine parameters such as peak current amplitude, voltage of half-maximal activation ($V_{0.5}$), and the time constant of recovery from inactivation.

In Vitro Dipeptidyl Peptidase Activity Assay

This protocol is designed to measure the enzymatic activity of DPP10 orthologs.[\[5\]](#)[\[10\]](#)

Objective: To determine if a DPP10 ortholog possesses dipeptidyl peptidase activity.

Materials:

- Purified recombinant DPP10 protein or cell lysate containing expressed DPP10.
- Assay buffer (e.g., Tris-HCl, pH 8.0).
- Fluorogenic substrate (e.g., Gly-Pro-AMC).
- DPP4 inhibitor (e.g., sitagliptin) as a positive control for inhibition.
- 96-well black microplate.

- Fluorescence microplate reader.

Procedure:

- Reaction Setup:
 - In a 96-well plate, add the purified DPP10 protein or cell lysate to the assay buffer.
 - Include a negative control (buffer only) and a positive control (e.g., purified DPP4).
- Substrate Addition:
 - Initiate the reaction by adding the fluorogenic substrate to all wells.
- Incubation and Measurement:
 - Incubate the plate at 37°C.
 - Measure the fluorescence intensity at regular intervals using an excitation wavelength of ~360 nm and an emission wavelength of ~460 nm.
- Data Analysis:
 - Calculate the rate of substrate cleavage by monitoring the increase in fluorescence over time.
 - Determine kinetic parameters (K_m and V_{max}) by measuring the reaction rate at different substrate concentrations.

Conclusion

The comparative analysis of DPP10 orthologs reveals a fascinating example of functional evolution. While the role of DPP10 as a modulator of Kv4 potassium channels appears to be conserved between insects and mammals, the enzymatic activity present in the *Drosophila* ortholog has been lost in its mammalian counterparts. This functional divergence suggests that in mammals, DPP10 has specialized as a dedicated channel auxiliary subunit, while in insects, it retains a dual function.

Understanding these species-specific differences is crucial for researchers using model organisms to study DPP10-related physiology and pathology. For drug development professionals, the lack of enzymatic activity in human DPP10 indicates that therapeutic strategies targeting this protein should focus on its interaction with Kv4 channels rather than enzymatic inhibition. Further research into the physiological substrates of insect DPP10 and the precise molecular determinants of its functional divergence will undoubtedly provide deeper insights into the evolution and diverse roles of this intriguing protein family.

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